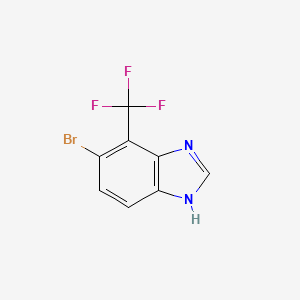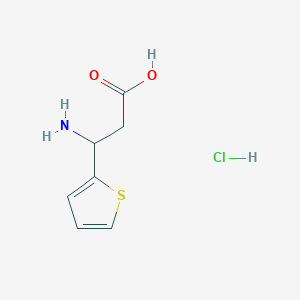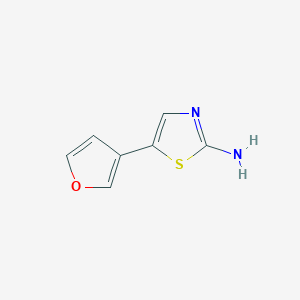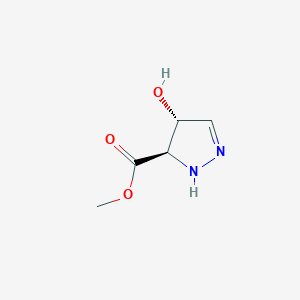
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine is a chiral compound that features a pyrrolidine ring attached to a tetrahydropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a pyrrolidine derivative with a suitable aldehyde or ketone under catalytic conditions that promote the formation of the tetrahydropyridine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to ensure high purity .
化学反応の分析
Types of Reactions
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine or tetrahydropyridine compounds .
科学的研究の応用
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用機序
The mechanism by which (S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine exerts its effects depends on its specific application. In catalysis, the compound may act as a chiral ligand, facilitating the formation of enantioselective products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
®-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine: The enantiomer of the compound, which may have different biological activities and properties.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents or additional functional groups.
Tetrahydropyridine derivatives: Compounds with similar tetrahydropyridine rings but different substituents or additional functional groups.
Uniqueness
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific stereochemistry and the combination of pyrrolidine and tetrahydropyridine rings. This unique structure imparts specific chemical and biological properties that can be exploited in various applications .
特性
分子式 |
C10H18N2 |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
1-[[(2S)-pyrrolidin-2-yl]methyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H18N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h1-2,10-11H,3-9H2/t10-/m0/s1 |
InChIキー |
SLTFSPTWQNWBJL-JTQLQIEISA-N |
異性体SMILES |
C1C[C@H](NC1)CN2CCC=CC2 |
正規SMILES |
C1CC(NC1)CN2CCC=CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)

![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)

![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)

![(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate](/img/structure/B12870798.png)





![(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870840.png)

